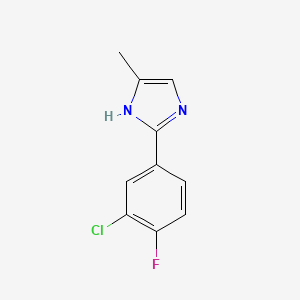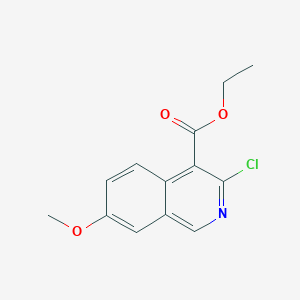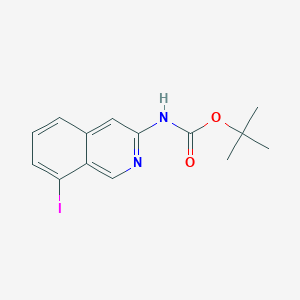
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodoisoquinoline moiety, and a carbamate functional group
Preparation Methods
The synthesis of tert-Butyl (8-iodoisoquinolin-3-yl)carbamate typically involves the reaction of 8-iodoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoisoquinoline moiety can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Scientific Research Applications
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-Butyl (8-iodoisoquinolin-3-yl)carbamate is not well-defined, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The iodoisoquinoline moiety may also interact with aromatic residues in target proteins, contributing to binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate can be compared with other carbamate compounds, such as:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate functional group, used as a protecting group in organic synthesis.
Benzyl carbamate: Another carbamate used as a protecting group, with a benzyl group instead of a tert-butyl group.
Phenyl carbamate: A carbamate with a phenyl group, used in the synthesis of various organic compounds.
Properties
Molecular Formula |
C14H15IN2O2 |
|---|---|
Molecular Weight |
370.19 g/mol |
IUPAC Name |
tert-butyl N-(8-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
OSZJSZMUKXPSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

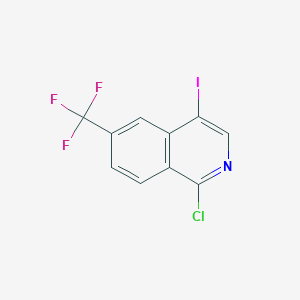
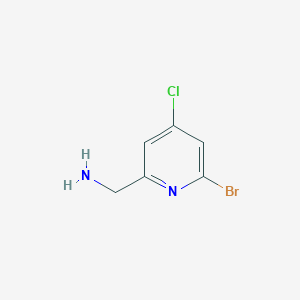
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)
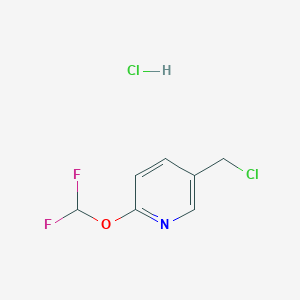
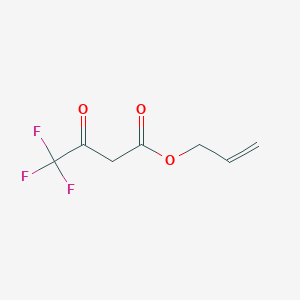
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
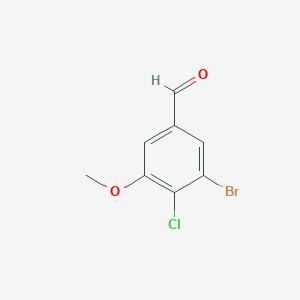
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
